11-(4,6-Di([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl)-12-phenyl-11,12-dihydroindolo[2,3-a]carbazole
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Overview
Description
11-(4,6-Di([1,1’-biphenyl]-4-yl)-1,3,5-triazin-2-yl)-12-phenyl-11,12-dihydroindolo[2,3-a]carbazole is a complex organic compound that belongs to the class of polycarbazole derivatives. These compounds are known for their excellent optoelectronic properties, high charge carrier mobility, and morphological stability . The unique structure of this compound, which includes a triazine core and multiple aromatic rings, makes it a potential candidate for various applications in nanodevices, rechargeable batteries, and electrochemical transistors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4,6-Di([1,1’-biphenyl]-4-yl)-1,3,5-triazin-2-yl)-12-phenyl-11,12-dihydroindolo[2,3-a]carbazole typically involves multiple steps, including the formation of the indolo[2,3-a]carbazole core and subsequent functionalization with biphenyl and triazine groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. These methods often employ catalysts to enhance reaction rates and selectivity. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
11-(4,6-Di([1,1’-biphenyl]-4-yl)-1,3,5-triazin-2-yl)-12-phenyl-11,12-dihydroindolo[2,3-a]carbazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions often involve solvents such as dichloromethane or toluene and may require elevated temperatures or the presence of catalysts .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties depending on the nature and position of the substituents .
Scientific Research Applications
11-(4,6-Di([1,1’-biphenyl]-4-yl)-1,3,5-triazin-2-yl)-12-phenyl-11,12-dihydroindolo[2,3-a]carbazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 11-(4,6-Di([1,1’-biphenyl]-4-yl)-1,3,5-triazin-2-yl)-12-phenyl-11,12-dihydroindolo[2,3-a]carbazole involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer processes, making it an effective hole-transport material in electronic devices . Additionally, its ability to form stable complexes with metal ions can enhance its performance in catalytic applications .
Comparison with Similar Compounds
Similar Compounds
Poly(2,7-carbazole): Exhibits extended conjugation length and lower bandgap energy.
Poly(3,6-carbazole): Known for its high charge carrier mobility and morphological stability.
Indolo[3,2-b]carbazole: Similar structure but different electronic properties due to variations in the conjugation pathway.
Uniqueness
11-(4,6-Di([1,1’-biphenyl]-4-yl)-1,3,5-triazin-2-yl)-12-phenyl-11,12-dihydroindolo[2,3-a]carbazole stands out due to its combination of a triazine core and multiple aromatic rings, which provide a unique set of electronic and optical properties. This makes it particularly suitable for applications in advanced optoelectronic devices and materials .
Properties
Molecular Formula |
C51H33N5 |
---|---|
Molecular Weight |
715.8 g/mol |
IUPAC Name |
12-[4,6-bis(4-phenylphenyl)-1,3,5-triazin-2-yl]-11-phenylindolo[2,3-a]carbazole |
InChI |
InChI=1S/C51H33N5/c1-4-14-34(15-5-1)36-24-28-38(29-25-36)49-52-50(39-30-26-37(27-31-39)35-16-6-2-7-17-35)54-51(53-49)56-46-23-13-11-21-42(46)44-33-32-43-41-20-10-12-22-45(41)55(47(43)48(44)56)40-18-8-3-9-19-40/h1-33H |
InChI Key |
IVKLSCNSVPKPRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)N4C5=CC=CC=C5C6=C4C7=C(C=C6)C8=CC=CC=C8N7C9=CC=CC=C9)C1=CC=C(C=C1)C1=CC=CC=C1 |
Origin of Product |
United States |
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